molecular formula C12H12F2INO B1457001 (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone CAS No. 1228778-07-1

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone

Cat. No.: B1457001
CAS No.: 1228778-07-1
M. Wt: 351.13 g/mol
InChI Key: UCNOOZCBBSGYRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone typically involves the reaction of 4-iodobenzoyl chloride with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction may be carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different halogen or functional groups.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoropiperidin-1-yl)-(4-iodophenyl)-methanone
  • (4,4-Difluoropiperidin-1-yl)-(4-chlorophenyl)-methanone
  • (4,4-Difluoropiperidin-1-yl)-(4-bromophenyl)-methanone

Uniqueness

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can impart distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2INO/c13-12(14)5-7-16(8-6-12)11(17)9-1-3-10(15)4-2-9/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNOOZCBBSGYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Step 77-1 in the synthetic method for compound 77-1, 4-iodobenzoic acid 1 and 4,4-difluoropiperidine 2 were used to obtain compound 83-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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